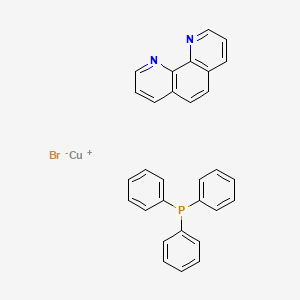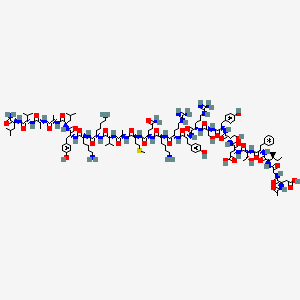
CID 137699556
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 137699556” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 137699556 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The exact details of these methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
CID 137699556 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may result in a reduced derivative.
Wissenschaftliche Forschungsanwendungen
CID 137699556 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: The compound may have potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: this compound may be used in industrial processes and applications, such as the production of materials or chemicals.
Wirkmechanismus
The mechanism of action of CID 137699556 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 137699556 include other chemical entities with related structures or properties. These compounds may share similar chemical reactivity, biological activity, or industrial applications.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness may be reflected in its specific reactivity, biological effects, or industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for various studies and applications. Further research and development may uncover additional uses and benefits of this compound.
Eigenschaften
Molekularformel |
C135H212N36O37S |
|---|---|
Molekulargewicht |
2963.4 g/mol |
InChI |
InChI=1S/C135H212N36O37S/c1-17-72(10)108(168-103(180)65-147-114(189)98(63-104(181)182)151-77(15)175)132(207)164-97(59-78-29-19-18-20-30-78)127(202)171-109(76(14)174)133(208)165-99(64-105(183)184)126(201)167-101(67-173)129(204)163-96(62-81-40-46-84(178)47-41-81)125(200)166-100(66-172)128(203)155-89(35-28-55-146-135(143)144)120(195)161-94(60-79-36-42-82(176)43-37-79)123(198)154-88(34-27-54-145-134(141)142)118(193)152-85(31-21-24-51-136)116(191)156-90(48-49-102(139)179)121(196)157-91(50-56-209-16)115(190)149-75(13)113(188)169-106(70(6)7)130(205)158-87(33-23-26-53-138)117(192)153-86(32-22-25-52-137)119(194)162-95(61-80-38-44-83(177)45-39-80)124(199)160-93(58-69(4)5)122(197)150-73(11)111(186)148-74(12)112(187)170-107(71(8)9)131(206)159-92(110(140)185)57-68(2)3/h15,18-20,29-30,36-47,68-76,85-101,106-109,172-174,176-178H,17,21-28,31-35,48-67,136-138H2,1-14,16H3,(H2,139,179)(H2,140,185)(H,147,189)(H,148,186)(H,149,190)(H,150,197)(H,151,175)(H,152,193)(H,153,192)(H,154,198)(H,155,203)(H,156,191)(H,157,196)(H,158,205)(H,159,206)(H,160,199)(H,161,195)(H,162,194)(H,163,204)(H,164,207)(H,165,208)(H,166,200)(H,167,201)(H,168,180)(H,169,188)(H,170,187)(H,171,202)(H,181,182)(H,183,184)(H4,141,142,145)(H4,143,144,146)/t72-,73-,74+,75+,76+,85-,86-,87-,88-,89-,90+,91-,92-,93+,94+,95+,96+,97-,98+,99+,100-,101-,106+,107-,108+,109+/m0/s1 |
InChI-Schlüssel |
WTWMUQBFFXJNSU-RZXHJDIPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@@H](CC(=O)O)NC(=O)[CH] |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)[CH] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


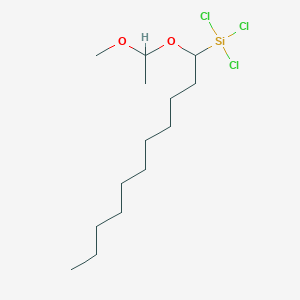

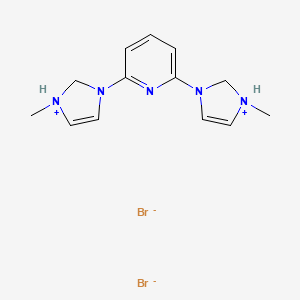
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
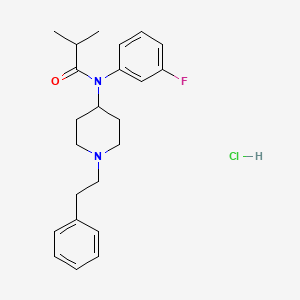
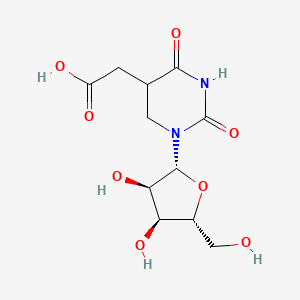
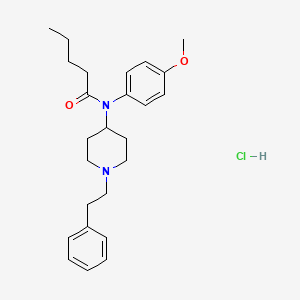

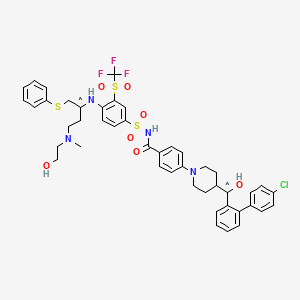
![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
